Welcome to the BenchChem Online Store!
molecular formula C14H12O3 B2891960 1,2-Bis(4-hydroxyphenyl)ethanone CAS No. 3669-47-4

1,2-Bis(4-hydroxyphenyl)ethanone

Cat. No. B2891960
M. Wt: 228.247
InChI Key: HZPYKPXLYFNHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08314202B2

Procedure details

Synthesis of the diepoxide (diglycidyl ether) of 3,3′,5,5′-tetrabromobisphenol A (ETBBA) (See, Wang et al. J Appl Polym Sci 1991; 43: 1315-1321.) ETBBA was prepared in a similar manner as BEDB, using TBBA (24.9 g) instead of BHDB. This gave ETBBA (25.4 g, 85%). 1H-NMR (CDCl3, ppm): 7.30 (s, 4H, Ar—H), 4.21-4.18 (q, 2H, 2(—O—CH2-oxirane)), 4.09-4.05 (q, 2H, 2(—O—CH2-oxirane)), 3.51-3.46 (m, 2H, 2(oxirane CH2)), 2.92-2.90 (t, 2H, 2(oxirane CH2)), 2.75-2.74 (q, 2H, 2(oxirane CH2)), 1.60 (s, 6H, Ar—C(CH3)2—Ar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
—O—CH2 oxirane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
—O—CH2 oxirane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Ar—C(CH3)2—Ar
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C[C:2](C1C=C(Br)C(O)=C(Br)C=1)([C:4]1[CH:5]=[C:6](Br)[C:7]([OH:11])=[C:8](Br)[CH:9]=1)C.CC([C:26]1[CH:31]=[CH:30][C:29]([C:32]([OH:34])=O)=[CH:28][CH:27]=1)(C)C.[O:35]1CC1>>[OH:35][C:26]1[CH:27]=[CH:28][C:29]([C:32]([CH2:2][C:4]2[CH:9]=[CH:8][C:7]([OH:11])=[CH:6][CH:5]=2)=[O:34])=[CH:30][CH:31]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C=1C=C(C(=C(C1)Br)O)Br)C=2C=C(C(=C(C2)Br)O)Br
Step Two
Name
Quantity
24.9 g
Type
reactant
Smiles
CC(C)(C)C1=CC=C(C=C1)C(=O)O
Step Three
Name
—O—CH2 oxirane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
—O—CH2 oxirane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1
Step Eight
Name
Ar—C(CH3)2—Ar
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared in a similar manner as BEDB

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C(=O)CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.